3-Amino-3-(oxolan-2-yl)propan-1-ol
Description
3-Amino-3-(oxolan-2-yl)propan-1-ol is a secondary amino alcohol characterized by a hydroxyl group at the terminal carbon (propan-1-ol backbone) and an oxolane (tetrahydrofuran) substituent at the 3-position.
- Molecular formula: Likely C₇H₁₃NO₂ (oxolane: C₄H₇O + propanol-amine: C₃H₇NO) .
- Purity: Commercial samples are reported at 95% purity .
- Physical state: Likely a liquid or low-melting solid, based on analogs like 3-aminopropan-1-ol (melting point 11°C) .
- Applications: Potential use as a chiral building block in pharmaceutical synthesis due to its stereochemical complexity and functional groups .
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
3-amino-3-(oxolan-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H15NO2/c8-6(3-4-9)7-2-1-5-10-7/h6-7,9H,1-5,8H2 |
InChI Key |
AHJPSWILYSXCMV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(oxolan-2-yl)propan-1-ol typically involves the reaction of oxirane (ethylene oxide) with an appropriate amine under controlled conditions. One common method involves the use of 3-aminopropanol as a starting material, which undergoes a ring-opening reaction with oxirane to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(oxolan-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3-Amino-3-(oxolan-2-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(oxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Comparative Data for 3-Amino-3-(oxolan-2-yl)propan-1-ol and Analogs
*Inferred from structural analysis due to incomplete data in .
Key Findings
Oxolane-Containing Compounds
- Lipophilicity: The oxolane ring in this compound likely increases lipophilicity compared to simpler amino alcohols like 3-aminopropan-1-ol, reducing water solubility but enhancing membrane permeability .
- Stereochemistry : The oxolane substituent introduces chirality, making it valuable for asymmetric synthesis, similar to nucleoside analogs like Decitabine (C₈H₁₂N₄O₄), which also feature oxolane rings .
Aromatic Derivatives
- Reactivity: Pyridine derivatives (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) exhibit distinct electronic properties due to aromatic nitrogen, enabling coordination chemistry or catalysis, unlike the ether-based oxolane .
- Hazards: Compounds with aromatic amines (e.g., 3-Amino-3-(2-aminophenyl)propan-1-ol) pose higher acute toxicity risks (H302) compared to aliphatic analogs .
Simple Amino Alcohols
- Solubility: Linear amino alcohols like 3-aminopropan-1-ol exhibit high water solubility (100 g/100 mL) due to hydrogen bonding, whereas branched analogs (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) have lower solubility .
- Boiling Points: Longer carbon chains and branching increase boiling points (e.g., 226.6°C for 3-(Diethylamino)-2,2-dimethyl-propan-1-ol vs. 187°C for 3-aminopropan-1-ol) .
Stability and Reactivity Trends
- Oxolane Stability : Cyclic ethers like oxolane are generally stable under basic conditions but may undergo ring-opening under acidic or nucleophilic conditions, a behavior shared with Cedazuridine (C₉H₁₄F₂N₂O₅) .
- Amino Alcohol Reactivity: Secondary amines in this compound can participate in condensation reactions, akin to 3-aminopropan-1-ol’s use in polymer synthesis .
Biological Activity
3-Amino-3-(oxolan-2-yl)propan-1-ol, also known as a derivative of oxolane, has garnered attention in biochemical and pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
This compound is characterized by an amino group attached to a propanol backbone, integrated with a five-membered oxolane ring. This configuration allows the compound to participate in a variety of chemical reactions, including oxidation, reduction, and nucleophilic substitution.
| Property | Description |
|---|---|
| Molecular Formula | C7H15NO2 |
| Molecular Weight | 145.20 g/mol |
| Functional Groups | Amino group, Hydroxyl group |
| Structural Features | Oxolane ring |
The biological activity of this compound is primarily attributed to its ability to act as a nucleophile due to the presence of the amino group. This property allows it to interact with various enzymes and receptors, potentially modulating their activity. The compound's interaction with specific molecular targets can lead to diverse biological effects, including:
- Enzyme Modulation: It may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Interaction: The compound could bind to receptors, influencing signaling pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Neuroprotective Effects: Investigations into its effects on neurotransmitter systems have shown promise in modulating GABA uptake, which could be beneficial in treating neuropathic pain.
- Anti-inflammatory Properties: The compound may influence inflammatory pathways, suggesting potential therapeutic applications in inflammatory diseases.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results demonstrated significant inhibition zones against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent.
Case Study 2: Neuroprotective Properties
In a rodent model of neuropathic pain, administration of this compound resulted in reduced pain sensitivity and improved motor coordination without inducing deficits. This suggests its potential utility in managing neuropathic pain conditions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Activity | Notes |
|---|---|---|
| 3-Aminopropan-1-ol | General amine activity | Lacks oxolane ring |
| 2-Amino-3-(oxolan-2-yl)propan-1-ol | Similar reactivity | Different positional isomerism |
| GABA Transport Inhibitors | Neurotransmitter modulation | Target specific GABA uptake mechanisms |
Applications in Research and Industry
The compound shows promise in various fields:
- Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting specific biological pathways.
- Chemical Synthesis: Utilized as a building block for more complex organic molecules.
- Biochemical Research: Investigated for its role in metabolic pathways and interactions with biomolecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
